molecular formula C18H15NO3S2 B14918884 Ethyl 5'-(benzoylamino)-2,3'-bithiophene-4'-carboxylate

Ethyl 5'-(benzoylamino)-2,3'-bithiophene-4'-carboxylate

Cat. No.: B14918884
M. Wt: 357.5 g/mol
InChI Key: IUFCTIMIFMQSNS-UHFFFAOYSA-N
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Description

Ethyl 5’-(benzoylamino)-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings, which are sulfur-containing five-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5’-(benzoylamino)-2,3’-bithiophene-4’-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,3’-bithiophene, which is then subjected to acylation to introduce the benzoylamino group. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5’-(benzoylamino)-2,3’-bithiophene-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 5’-(benzoylamino)-2,3’-bithiophene-4’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 5’-(benzoylamino)-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological targets, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 5’-(benzoylamino)-2,3’-bithiophene-4’-carboxylate is unique due to its combination of thiophene rings and benzoylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 2-benzamido-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C18H15NO3S2/c1-2-22-18(21)15-13(14-9-6-10-23-14)11-24-17(15)19-16(20)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20)

InChI Key

IUFCTIMIFMQSNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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